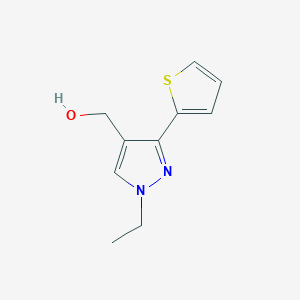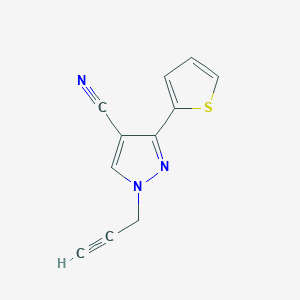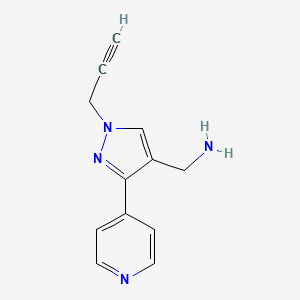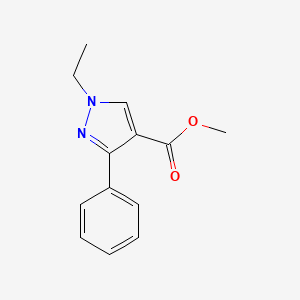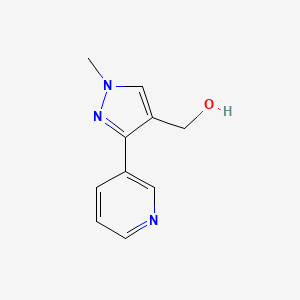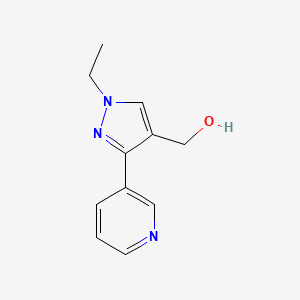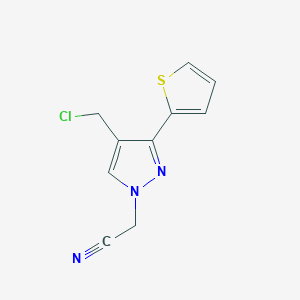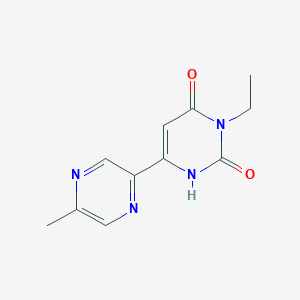
3-Ethyl-6-(5-methylpyrazin-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-6-(5-methylpyrazin-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione (3-E-6-M-TPD) is a heterocyclic compound that has been studied extensively for its potential applications in scientific research. It is a relatively simple organic molecule, consisting of three carbon atoms, four nitrogen atoms, and six hydrogen atoms. It is a colorless solid that has a melting point of 132–134 °C and a boiling point of 243–245 °C. It is insoluble in water, but soluble in organic solvents such as ethanol and acetone.
Aplicaciones Científicas De Investigación
Chemical Synthesis
- Researchers have explored the synthesis of various pyrimidine derivatives, including trifluoromethylated pyrido[2,3-d]pyrimidines and pyrazolo[3,4-b]pyridines, which are closely related to the chemical structure . These compounds were obtained from reactions involving aminouracils and aminopyrazoles, using building blocks like trifluoro-1-phenyl-1,3-butanedione and ethyl trifluoroacetoacetate (Takahashi, Nagaoka, & Inoue, 2004).
Pharmaceutical Research
- In the realm of pharmaceutical research, novel N4-β-D-Glycoside Pyrazolo[3,4-d]pyrimidine Derivatives have been synthesized and shown moderate to high activities against hepatitis B virus (HBV). This indicates a potential for similar structures to be explored for antiviral properties (El‐Sayed, Ramiz, & Abdel-Rahman, 2009).
Material Science
- In material science, the cyclization of certain pyrimidinones has been studied, leading to derivatives like 6-(4-R-5-thioxo-1,2,4-triazol-3-yl)pyrimidine-2,4-diones. This research shows the versatility of pyrimidine structures in forming new compounds, which could be relevant in various material science applications (Mekuskiene & Vainilavicius, 2006).
Antimicrobial Activity
- The synthesis and antimicrobial activity of derivatives similar to the given chemical structure have been explored. Compounds like 1-alkyl-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones have been synthesized, showing the potential for antimicrobial applications (Vlasov, Osolodchenko, Kovalenko, & Chernykh, 2015).
Propiedades
IUPAC Name |
3-ethyl-6-(5-methylpyrazin-2-yl)-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2/c1-3-15-10(16)4-8(14-11(15)17)9-6-12-7(2)5-13-9/h4-6H,3H2,1-2H3,(H,14,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSHDIXXRZDVYTE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C=C(NC1=O)C2=NC=C(N=C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

